

Application Notes and Protocols for AOC 1001 (del-desiran) in Animal Models

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Compound of Interest

Compound Name: AVX 13616

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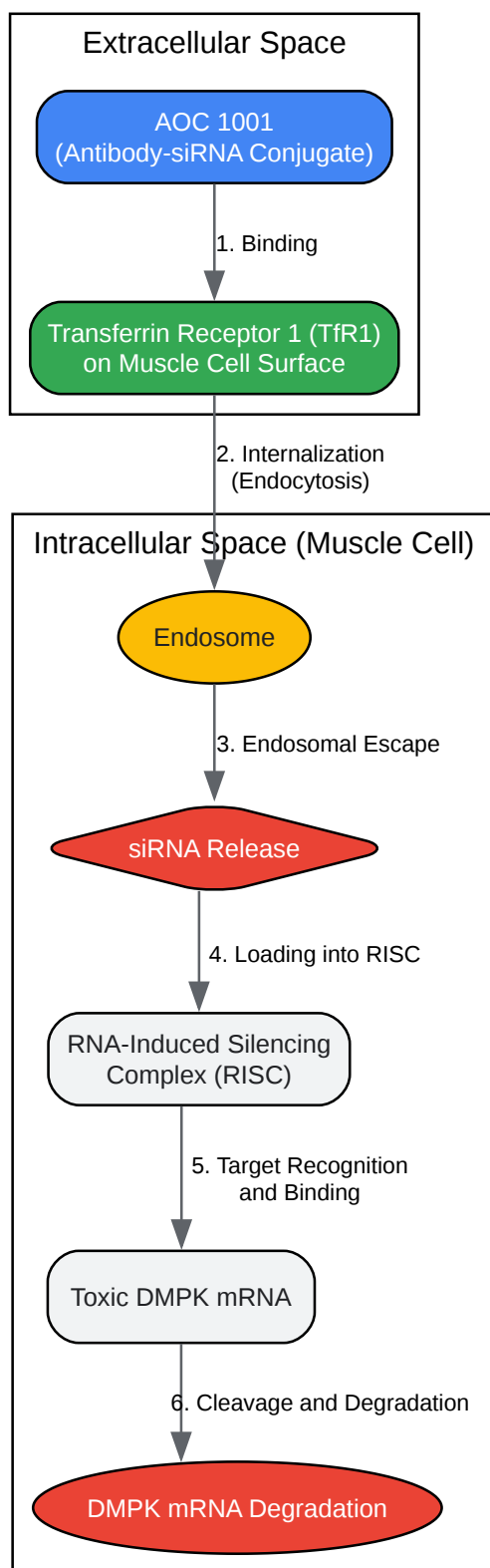
Introduction to AOC 1001 (del-desiran)

AOC 1001, also known as delpacibart etedesiran (del-desiran), is an investigational antibody-oligonucleotide conjugate (AOC) designed to treat myotonic dystrophy type 1 (DM1).^{[1][2][3][4]} DM1 is a genetic disorder caused by a toxic gain-of-function messenger RNA (mRNA) produced from the DMPK gene.^{[1][5]} AOC 1001 is engineered to address the root cause of DM1 by specifically reducing the levels of the pathogenic DMPK mRNA.^{[1][3][6][7]}

The therapeutic consists of a monoclonal antibody that targets the human transferrin receptor 1 (TfR1), which is highly expressed on muscle cells.^{[1][2][6]} This antibody is conjugated to a small interfering RNA (siRNA) that targets the DMPK mRNA for degradation.^{[1][2][6]} This innovative approach allows for the targeted delivery of the siRNA payload to muscle tissues, a significant challenge for traditional RNA therapeutics.^{[5][8]}

Mechanism of Action

The mechanism of action of AOC 1001 involves a multi-step process that leverages receptor-mediated endocytosis to deliver the siRNA payload to the muscle cells.



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Figure 1: Mechanism of Action of AOC 1001. This diagram illustrates the pathway from extracellular binding to intracellular degradation of the target mRNA.

Dosage and Administration in Animal Models

Preclinical studies, primarily in non-human primates (NHPs), have been crucial in establishing the safety and efficacy profile of AOC 1001 before its advancement into human clinical trials.^[9] These studies have demonstrated a dose-dependent and durable reduction of DMPK RNA in a variety of muscle tissues, including skeletal, cardiac, and smooth muscles.^{[1][3][5][7][10]}

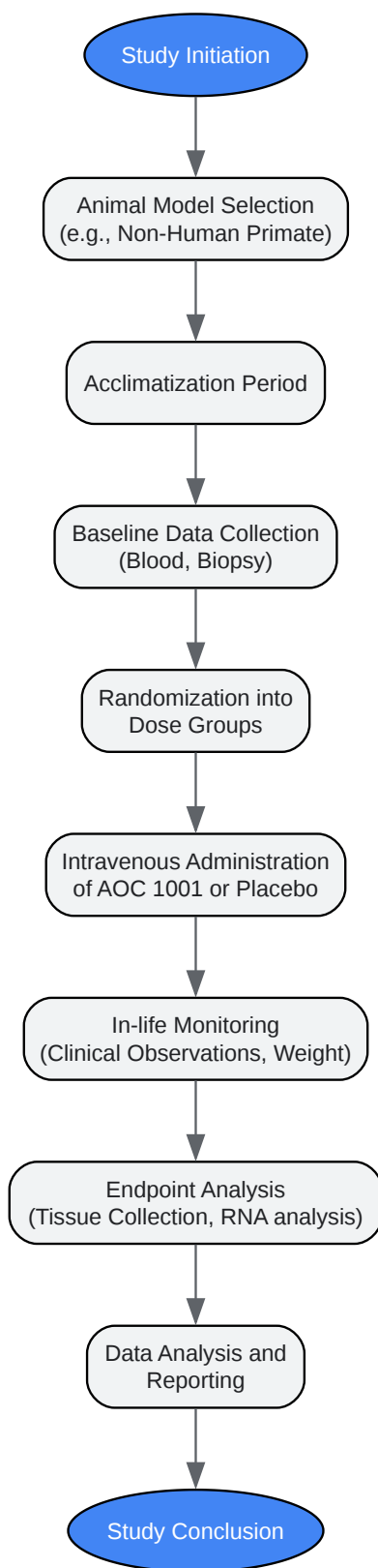
Summary of Preclinical Dosage in Non-Human Primates

Parameter	Details	Reference
Animal Model	Non-Human Primate (NHP)	^[9]
Route of Administration	Intravenous (IV) Infusion	^{[11][12][13]}
Dosage Range (siRNA component)	1 mg/kg, 2 mg/kg, 4 mg/kg, 6 mg/kg	^{[8][14][15]}
Frequency	Single and multiple ascending doses	^[11]
Key Findings	Favorable safety profile, dose-dependent reduction of DMPK mRNA in muscle tissues.	^{[9][14]}

Experimental Protocols

The following protocols are representative methodologies based on publicly available information on the preclinical and clinical development of AOC 1001. These should be adapted based on specific experimental goals and institutional guidelines.

General Workflow for a Preclinical Efficacy Study



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References

- 1. jettfoundation.org [jettfoundation.org]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. Avidity Biosciences Announces Positive AOC 1001 Long-term Data Showing Reversal of Disease Progression in People Living with Myotonic Dystrophy Type 1 Across Multiple Endpoints; Same Key Endpoints Agreed for Phase 3 HARBOR™ Trial - BioSpace [biospace.com]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Avidity Announces Positive AOC 1001 Phase 1/2 MARINA Data Demonstrating First-Ever Successful Targeted Delivery of RNA to Muscle - Revolutionary Advancement for the Field of RNA Therapeutics [drug-dev.com]
- 6. DM1 | Avidity Biosciences [aviditybiosciences.com]
- 7. Avidity Biosciences Announces Positive Topline Data from AOC 1001 Phase 1/2 MARINA™ Trial Demonstrating Functional Improvement, Disease Modification and Favorable Safety and Tolerability Profile in People Living with Myotonic Dystrophy Type 1 [prnewswire.com]
- 8. jettfoundation.org [jettfoundation.org]
- 9. Avidity Biosciences Announces Updates on the Pipeline and Platform at Virtual Investor and Analyst Event [prnewswire.com]
- 10. myotonic.org [myotonic.org]
- 11. mdaconference.org [mdaconference.org]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. filecache.investorroom.com [filecache.investorroom.com]
- 15. aviditybiosciences.com [aviditybiosciences.com]

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